

Comprehensive FT-IR Spectroscopic Profile: 4-(2-Bromophenoxy)pyridine[1]

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Compound of Interest

Compound Name: 4-(2-Bromophenoxy)pyridine

CAS No.: 33399-23-4

Cat. No.: B1346772

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Executive Summary & Chemical Profile

4-(2-Bromophenoxy)pyridine is a diaryl ether featuring a pyridine ring connected to an ortho-brominated benzene ring.[1] This structure is a critical pharmacophore in kinase inhibitor development and receptor ligand synthesis.[1]

Accurate FT-IR analysis is essential not only for structural confirmation but also for detecting specific impurities arising from its synthesis (e.g., unreacted 2-bromophenol or 4-chloropyridine).[1]

Chemical Identity

Property	Detail
IUPAC Name	4-(2-Bromophenoxy)pyridine
CAS Number	33399-23-4
Molecular Formula	
Molecular Weight	250.09 g/mol
Structure	Pyridine (pos.[1][2] 4) — O — Benzene (pos. 2-Br)

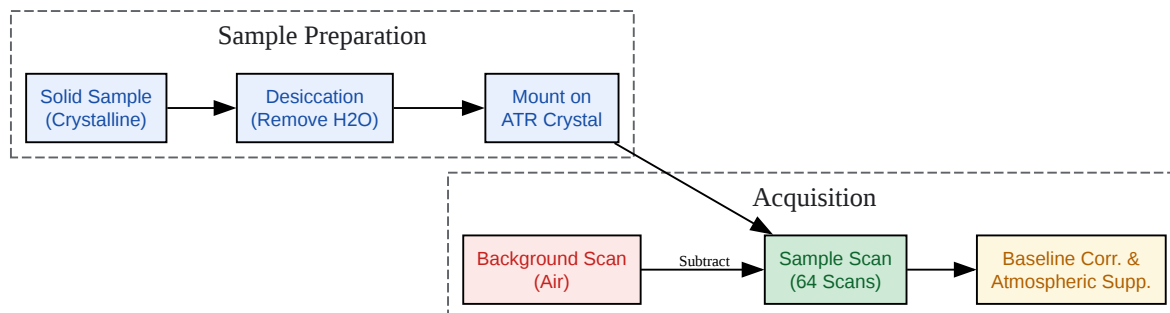
Experimental Methodology

To ensure high-fidelity spectral data, the following protocol is recommended. This approach minimizes atmospheric interference and maximizes signal-to-noise ratio for the ether and halogenated aromatic regions.^[1]

Data Acquisition Protocol

- Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this compound to avoid halide exchange (if using KBr) and moisture absorption, although KBr transmission is acceptable if the sample is strictly dry.
- Crystal Material: Diamond or ZnSe (Diamond is superior for hardness and chemical resistance).
- Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high-res for fingerprinting).
- Scans: Minimum 32 scans (64 recommended for smoothing baseline noise).

DOT Diagram: Data Acquisition Workflow



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Figure 1: Optimized workflow for acquiring high-fidelity FT-IR data for diaryl ethers.

Spectral Analysis & Band Assignment

The IR spectrum of **4-(2-Bromophenoxy)pyridine** is dominated by the interplay between the electron-deficient pyridine ring and the electron-rich (but inductively deactivated) bromobenzene ring.^[1]

characteristic Vibrational Bands

The following table synthesizes characteristic bands based on group frequency analysis and analogous phenoxy pyridine data.

Functional Group	Mode of Vibration	Wavenumber ()	Intensity	Diagnostic Note
Aromatic C-H	Stretching (C-H)	3030 – 3100	Weak	Multiple bands typical of heteroaromatic systems.[1]
Pyridine Ring	C=N / C=C Ring Stretch	1580 – 1600	Strong	Characteristic "breathing" of the pyridine ring; often split due to asymmetry.
Pyridine Ring	C=C Ring Stretch	1470 – 1490	Med-Strong	Secondary ring band; confirms heteroaromaticity .[1]
Ether Linkage	Asym.[1] Stretch	1230 – 1270	Very Strong	The most prominent band. [1] Confirms the ether bridge formation.[1]
Ether Linkage	Symmetric Stretch	1020 – 1050	Medium	Often coupled with ring vibrations.[1]
Aryl Bromide	C-Br Stretch	1000 – 1075	Med-Weak	Often obscured by ring modes; look for mass-effect shifts in the fingerprint region.[1]
OOP Bending	Pyridine (4-sub)	800 – 840	Strong	Diagnostic for 4-substituted pyridines (2 adjacent H's).[1]

OOP Bending	Benzene (1,2-disub)	730 – 770	Strong	Diagnostic for ortho-substitution (4 adjacent H's). [1]
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Detailed Mechanistic Interpretation

1. The Ether "Fingerprint" (

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The formation of the ether bond is the primary structural feature.[\[1\]](#) In 4-phenoxy pyridines, the delocalization of the oxygen lone pair into the electron-deficient pyridine ring increases the bond order of the

bond.[\[1\]](#)

- Observation: This results in a shift of the asymmetric stretching band to higher frequencies (closer to) compared to aliphatic ethers.[\[1\]](#)
- Validation: Absence of a broad O-H stretch () confirms that the starting material (2-bromophenol) has been fully consumed.[\[1\]](#)

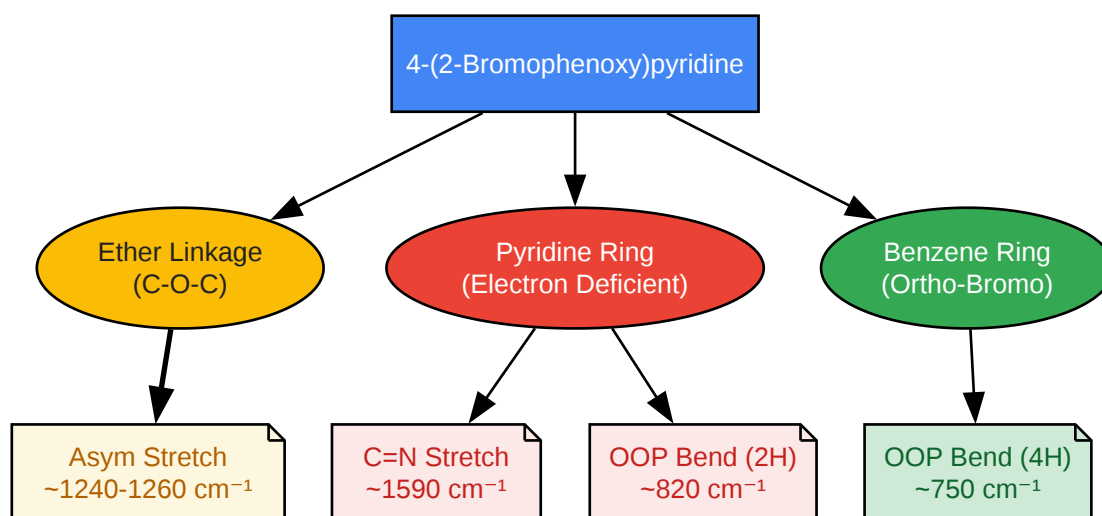
2. Pyridine vs. Benzene Ring Modes

Distinguishing the two aromatic systems is critical.

- Pyridine: The stretch typically appears distinctively around [. \[1\]](#)
- Benzene (Ortho-Br): The bromine atom is heavy (mass 79.9), which dampens the ring vibrations of the benzene moiety. The ortho-substitution pattern is best confirmed in the fingerprint region (

), corresponding to the out-of-plane (OOP) bending of the four adjacent hydrogen atoms on the benzene ring.[1]

DOT Diagram: Vibrational Logic



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Figure 2: Mapping structural moieties to diagnostic IR bands.[1]

Quality Control: Impurity Detection

In a drug development context, purity is paramount. FT-IR is a rapid "first-pass" QC tool.[1]

Impurity	Diagnostic IR Marker (Absent in Pure Product)
2-Bromophenol (Start Material)	Broad O-H stretch (1). [1]
4-Chloropyridine (Start Material)	C-Cl stretch (1), though difficult to distinguish from OOP bends; absence of Ether band at 1 is key. [1]
Water (Solvent/Moisture)	Broad O-H (1) and H-O-H bend (1). [1]

Self-Validating Protocol: If the spectrum shows a sharp peak at

(Ether) AND a clean baseline >

(No OH), the core coupling reaction is successful and the product is dry.[\[1\]](#)

References

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